molecular formula C8H6N2O2S2 B103647 (Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid CAS No. 18740-26-6

(Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid

Cat. No.: B103647
CAS No.: 18740-26-6
M. Wt: 226.3 g/mol
InChI Key: DXFKYUFRYZVSAN-UHFFFAOYSA-N
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Description

(Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid is a useful research compound. Its molecular formula is C8H6N2O2S2 and its molecular weight is 226.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Protein Kinase Inhibition

  • A study by Golub et al. (2011) synthesized a novel series of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids, revealing their potent inhibitory activity against human protein kinase CK2. This work highlights the potential of these compounds in targeting specific kinases (Golub et al., 2011).

Aldose Reductase Inhibition

  • Ogawva et al. (1993) prepared a series of 2,4-dioxo-thieno[2,3-d]pyrimidin-1-acetic acids, testing them for aldose reductase inhibitory activity. These compounds showed potential for treating complications related to diabetes (Ogawva et al., 1993).

Synthesis of Biologically Active Compounds

  • El-Gazzar et al. (2006) prepared thieno[2,3-d]pyrimidine compounds fused with a thiazolo ring, showing activities such as inhibition of adenosine kinase and anticancer properties (El-Gazzar et al., 2006).
  • Al‐Sehemi & Bakhite (2005) explored the synthesis and reactions of new heterocyclic compounds containing the cycloalka(e)thieno(2,3-b)pyridine moiety, which could be used in various pharmacological applications (Al‐Sehemi & Bakhite, 2005).

Antimicrobial and Anti-Inflammatory Agents

  • Tolba et al. (2018) prepared a new series of thieno[2,3-d]pyrimidine heterocyclic compounds, testing them for antimicrobial and anti-inflammatory properties. These compounds showed significant activity against bacteria, fungi, and inflammation (Tolba et al., 2018).

Bone Formation Stimulation

  • Tarver et al. (2016) described small molecule thienopyrimidine inhibitors of Notum Pectinacetylesterase, indicating their role in stimulating cortical bone formation (Tarver et al., 2016).

Future Directions

Thienopyrimidine derivatives, including “(Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid”, hold a unique place in medicinal chemistry as they are structural analogs of purines and have various biological activities . They are frequently used chemical scaffolds in drug development, and their structural and isoelectronic characteristics make them attractive for the production of pharmaceutical drugs . Therefore, the future directions in this field may involve the further optimization and evaluation of new inhibitors based on the thienopyrimidine scaffold .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can lead to changes in cellular processes .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating certain apoptotic pathways and inhibiting survival pathways . Moreover, this compound can affect the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it can inhibit kinase activity by binding to the ATP-binding site, preventing the transfer of phosphate groups . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular processes, such as prolonged cell cycle arrest and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as tumor growth inhibition and anti-inflammatory activity . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in glycolysis, leading to reduced glucose metabolism and energy production . Additionally, this compound can affect the levels of certain metabolites, such as lactate and pyruvate, by modulating their production and utilization .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its chemical properties, such as solubility and lipophilicity, which affect its ability to cross cell membranes and accumulate in specific tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Alternatively, this compound may accumulate in the mitochondria, affecting cellular metabolism and energy production .

Properties

IUPAC Name

2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S2/c11-6(12)3-14-8-5-1-2-13-7(5)9-4-10-8/h1-2,4H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFKYUFRYZVSAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=NC=N2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366509
Record name (thieno[2,3-d]pyrimidin-4-ylthio)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18740-26-6
Record name (thieno[2,3-d]pyrimidin-4-ylthio)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.